Product packaging for Cinnolin-4-ol hydrochloride(Cat. No.:CAS No. 667467-64-3; 875-66-1)

Cinnolin-4-ol hydrochloride

Cat. No.: B2795611
CAS No.: 667467-64-3; 875-66-1
M. Wt: 182.61
InChI Key: IXFUYHPVZIEHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Cinnoline (B1195905) Core in Heterocyclic Chemistry

The cinnoline ring system, also known as 1,2-benzodiazine, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. thieme-connect.de This structural motif is an isomer of other significant heterocycles like quinoline (B57606), quinoxaline, and phthalazine. mdpi.comwikipedia.org The presence and arrangement of the two adjacent nitrogen atoms within the ring impart unique electronic properties and chemical reactivity to the molecule, making it a subject of considerable interest in heterocyclic chemistry and medicinal chemistry. mdpi.compnrjournal.com

The significance of the cinnoline core is underscored by the diverse pharmacological activities exhibited by its derivatives. mdpi.com Extensive research has demonstrated that compounds incorporating the cinnoline scaffold possess a broad spectrum of biological actions. benthamdirect.comnih.gov This has established the cinnoline nucleus as a privileged scaffold in drug discovery, with synthetic efforts continually exploring its potential. benthamdirect.com The development of molecules based on the cinnoline framework represents a significant contribution to identifying lead compounds for various therapeutic targets. nih.gov For instance, the antibacterial agent Cinoxacin is a notable drug molecule that contains a cinnoline system. thieme-connect.deholzer-group.at The versatility of the cinnoline core allows for substitution at various positions, enabling the fine-tuning of its biological and chemical properties. nih.gov

Table 1: Reported Biological Activities of Cinnoline Derivatives

Biological Activity Description References
Antibacterial Cinnoline derivatives have shown activity against various bacterial strains, including B. subtilis, S. aureus, E. coli, and P. aeruginosa. mdpi.comnih.gov Cinoxacin is a known antibacterial drug used for urinary tract infections. mdpi.com mdpi.comnih.gov
Antifungal Activity has been observed against fungal species such as C. albicans and A. niger. mdpi.comnih.gov mdpi.comnih.gov
Anticancer Certain cinnoline derivatives have exhibited growth inhibition effects on various cancer cell lines. nih.gov nih.gov
Anti-inflammatory Derivatives have been synthesized and evaluated for their anti-inflammatory potential. nih.govnih.gov nih.govnih.gov
Antimalarial The cinnoline ring system has been used to design compounds active against tropical protozoan infections like P. falciparum. mdpi.comnih.gov mdpi.comnih.gov
Analgesic Research has indicated that some cinnoline compounds possess pain-relieving properties. mdpi.com mdpi.com

| Anxiolytic | The scaffold is found in molecules investigated for anti-anxiety effects. mdpi.com | mdpi.com |

Cinnolin-4-ol Hydrochloride as a Versatile Synthetic Scaffold and Intermediate

Cinnolin-4-ol, which can be isolated as its stable hydrochloride salt, is a key synthetic intermediate in the elaboration of the cinnoline scaffold. wikipedia.org The historical synthesis of the cinnoline system, first reported by Richter, involved the cyclization of an ortho-amino-phenylpropionic acid derivative. ijariit.com Specifically, Cinnolin-4-ol's parent heterocycle was initially obtained through the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H to produce 4-hydroxycinnoline-3-carboxylic acid, which could then be modified. wikipedia.org

The utility of Cinnolin-4-ol as a synthetic scaffold stems from the reactivity of its functional groups. The compound exists in a tautomeric equilibrium with its keto form, Cinnolin-4(1H)-one. holzer-group.at In DMSO-d₆ solution, it is present exclusively as Cinnolin-4(1H)-one. holzer-group.at This tautomerism can influence its reaction pathways. The hydroxyl group at the 4-position is particularly important as it can be readily converted into other functional groups to facilitate further derivatization. For example, it can be transformed into a 4-chloro substituent. thieme-connect.de This chloro derivative is a crucial intermediate for introducing various nucleophiles, such as in the synthesis of 4-(oxiran-2-ylmethoxy)cinnoline, a precursor for compounds structurally similar to known drug molecules. holzer-group.at

The ability to use Cinnolin-4-ol as a starting point for a wide range of chemical transformations makes it a versatile building block. grafiati.com It provides a reliable platform for constructing libraries of cinnoline-based compounds for chemical and biological screening. nih.gov Syntheses starting from readily available materials can produce this versatile cinnoline scaffold on a multigram scale, which can then be further derivatized to explore its potential in medicinal chemistry programs. grafiati.com

Table 2: Synthetic Utility of Cinnolin-4-ol

Reaction Type Reagents/Conditions Product Type Significance References
Chlorination PCl₅ / POCl₃ 4-Chlorocinnoline (B183215) Creates a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. thieme-connect.deholzer-group.at
O-Alkylation Epichlorohydrin / K₂CO₃ N-alkylation products (O-alkylation unsuccessful) Demonstrates the reactivity of the ring nitrogen in the Cinnolin-4(1H)-one tautomer. holzer-group.at
Reduction Sn/HCl 1,4-Dihydro-3-alkylcinnolines The cinnolone structure can be reduced to form dihydrocinnoline (B15445986) derivatives. researchgate.net

| Intermediate for Fused Heterocycles | Carbohydrazide formation followed by cyclization | Oxadiazolyl-cinnolin-4-ol derivatives | Serves as a scaffold to build more complex, fused heterocyclic systems. | ijariit.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O B2795611 Cinnolin-4-ol hydrochloride CAS No. 667467-64-3; 875-66-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

667467-64-3; 875-66-1

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61

IUPAC Name

1H-cinnolin-4-one;hydrochloride

InChI

InChI=1S/C8H6N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-5H,(H,10,11);1H

InChI Key

IXFUYHPVZIEHDZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=NN2.Cl

solubility

not available

Origin of Product

United States

Historical and Contemporary Synthetic Methodologies for Cinnolin 4 Ol Hydrochloride and Its Derivatives

Early Synthetic Approaches to the Cinnoline (B1195905) Ring System

The foundational methods for constructing the cinnoline nucleus were developed in the late 19th and early 20th centuries. These classical reactions, while sometimes limited in scope and efficiency by modern standards, established the fundamental principles of cinnoline synthesis and are still relevant in certain contexts.

Richter Cyclization and its Variants

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, represents the inaugural synthesis of the cinnoline ring system. The classical Richter reaction involves the diazotization of an o-aminophenylpropiolic acid, which then undergoes an intramolecular cyclization. researchgate.netresearchgate.net The initially formed 4-hydroxycinnoline-3-carboxylic acid can be subsequently decarboxylated to yield cinnolin-4-ol.

The reaction is initiated by the treatment of the o-aminophenylpropiolic acid with sodium nitrite in an acidic aqueous solution to form the corresponding diazonium salt. This intermediate then undergoes a spontaneous intramolecular cyclization. The mechanism is believed to proceed through the attack of the acetylenic carbon onto the diazonium group, followed by hydration.

A significant advancement in the Richter cyclization is its application in the synthesis of 3-aryl/alkyl-4(1H)-cinnolones from 2-aryl/alkylethynyl anilines in a one-pot reaction with sodium nitrite and dilute hydrochloric acid. This approach offers good to excellent yields and tolerates a wide range of functional groups. researchgate.net

Starting MaterialReagents and ConditionsProductYield (%)
o-Aminophenylpropiolic acidNaNO₂, aq. HCl, 70°C4-Hydroxycinnoline-3-carboxylic acidVariable
2-Phenylethynyl aniline (B41778)NaNO₂, aq. HCl3-Phenyl-4(1H)-cinnoloneGood to Excellent
2-(Hex-1-ynyl)anilineNaNO₂, aq. HCl3-Butyl-4(1H)-cinnoloneGood to Excellent

This table presents illustrative examples of the Richter cyclization with typical yields.

Widman-Stoermer and Borsche-Herbert Cyclizations

The Widman-Stoermer synthesis provides a route to cinnolines bearing a substituent at the 4-position. This method involves the diazotization of an o-amino-α-substituted styrene, followed by an intramolecular cyclization. The reaction proceeds at room temperature and can provide near-quantitative yields. researchgate.net However, a key limitation is the requirement for a substituent at the α-position of the vinyl group; the presence of strong electron-withdrawing groups can inhibit the reaction. researchgate.net

The Borsche-Herbert cyclization is a widely used method for the preparation of 4-hydroxycinnolines (cinnolin-4-ones). This reaction involves the diazotization of o-aminoacetophenones and their derivatives. The resulting diazonium salt undergoes an intramolecular cyclization, likely proceeding through the enol form of the ketone. The presence of electron-withdrawing substituents on the aromatic ring of the o-aminoacetophenone can facilitate the cyclization. researchgate.net

Reaction NameStarting MaterialKey TransformationProduct Type
Widman-Stoermero-Amino-α-substituted styreneDiazotization followed by cyclization4-Substituted cinnolines
Borsche-Herberto-AminoacetophenoneDiazotization followed by cyclization of the enol form4-Hydroxycinnolines

This table summarizes the key features of the Widman-Stoermer and Borsche-Herbert cyclizations.

Modern Synthetic Strategies for Cinnolin-4(1H)-one and Analogs

Contemporary approaches to the synthesis of cinnolin-4(1H)-ones and their derivatives often focus on improving efficiency, substrate scope, and functional group tolerance. These methods include novel cyclization strategies and the use of transition metal catalysis.

Cyclization of 2-Aminophenyl Propiolic Acid Derivatives

This modern adaptation of the Richter synthesis focuses on the direct cyclization of 2-aminophenyl acetylenes to form 3-substituted 4(1H)-cinnolones. The reaction is typically carried out in an aqueous medium using sodium nitrite and an acid, providing a direct and efficient route to these compounds in high yields. researchgate.net This method is particularly valuable as it avoids the isolation of the often unstable diazonium salt intermediate.

Diazotization-Induced Cyclizations

Tandem diazotization-cyclization reactions remain a cornerstone of modern cinnoline synthesis. A straightforward protocol for the synthesis of fused 1,2,3-triazinone systems, which share mechanistic similarities with cinnoline formation, involves the tandem diazotization/azo coupling of carboxamide derivatives. nih.gov Optimization of the nitrosating agent and solvent system is crucial for achieving high yields. For instance, the use of NaNO₂ in a mixture of acetic acid and methanesulfonic acid has been shown to be effective. nih.gov

In the context of cinnolin-4(1H)-one synthesis, the diazotization of 2-aminoaryl ketones and subsequent intramolecular cyclization is a common and effective strategy. This approach is mechanistically related to the Borsche-Herbert reaction but has been refined with modern reagents and conditions to improve yields and substrate scope.

Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations in Cinnoline Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including cinnolines. Palladium, rhodium, and copper catalysts have all been employed to facilitate the formation of the cinnoline ring system through various C-C and C-N bond-forming reactions.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used in cross-coupling reactions to construct the precursors for cinnoline synthesis or to directly facilitate the cyclization. For example, palladium-catalyzed carbonylation reactions of o-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere have been developed for the synthesis of quinolin-4-ones, which are structurally related to cinnolin-4-ones. mdpi.com Buchwald-Hartwig amination has also been employed in a one-pot synthesis of quinolin-4(1H)-one derivatives. organic-chemistry.org

Rhodium-Catalyzed Syntheses: Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of cinnolines. For instance, the reaction of N-aryl cyclic hydrazides with vinyl acetate can be used to construct 1,2-phthaloyl-protected cinnolines. Subsequent oxidation provides access to cinnolin-4(1H)-ones. rsc.org

Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of cinnoline derivatives. A copper(I)/DMAP/air system has been developed for the one-pot synthesis of 4-oxo-4H-cinnolin-2-ium-1-ides from substituted 2-alkynylanilines and nitrosoarenes. organic-chemistry.org This aerobic oxidative cyclization represents a green and practical approach. Furthermore, copper-catalyzed intermolecular cyclization of anilines and alkynes provides a direct route to 4-quinolones, highlighting the potential of copper catalysis in the synthesis of related heterocyclic systems. organic-chemistry.org

Metal CatalystReaction TypeStarting MaterialsProduct Type
PalladiumCarbonylation/Aminationo-Haloanilines, Alkynes/AminesQuinolone/Cinnolone precursors
RhodiumC-H Activation/AnnulationN-Aryl cyclic hydrazides, Vinyl acetateCinnolines and Cinnolin-4(1H)-ones
CopperAerobic Oxidative Cyclization2-Alkynylanilines, Nitrosoarenes4-Oxo-4H-cinnolin-2-ium-1-ides

This table provides an overview of modern metal-catalyzed approaches to cinnoline and related heterocycle synthesis.

Metal-Free Cyclization Protocols

In recent years, the development of synthetic methodologies that avoid the use of transition metals has become a significant goal in organic chemistry to enhance sustainability and reduce costs. One such advancement is the novel transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnoline derivatives. rsc.orgrsc.orgnih.gov This method provides a straightforward pathway to the cinnoline core from readily available starting materials like 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.orgnih.gov

The reaction is typically promoted by a base, such as cesium hydroxide (CsOH·H₂O), in a mixed solvent system like ethanol and water. rsc.orgnih.gov The proposed mechanism involves a series of key steps:

An initial intramolecular redox reaction of 2-nitrobenzyl alcohol forms a crucial 2-nitrosobenzaldehyde intermediate. rsc.orgrsc.orgnih.gov

This intermediate then undergoes condensation with benzylamine. rsc.orgnih.gov

The resulting product isomerizes from an azo compound to a hydrazone. rsc.orgrsc.org

Finally, the hydrazone undergoes cyclization and aromatization to yield the stable cinnoline ring system. rsc.orgrsc.org

This protocol has been shown to be effective for a range of substituted starting materials, producing the corresponding cinnoline derivatives in moderate to good yields. The tolerance for various functional groups on both the benzylamine and 2-nitrobenzyl alcohol components makes it a versatile tool for generating diverse cinnolines.

Table 1: Examples of Metal-Free Synthesis of Cinnoline Derivatives Data sourced from research on intramolecular redox cyclization reactions. nih.gov

EntrySubstituent on Benzylamine (R¹)Substituent on 2-Nitrobenzyl alcohol (R²)ProductYield (%)
1HH3-phenylcinnoline82
24-MethylH3-(p-tolyl)cinnoline75
34-MethoxyH3-(4-methoxyphenyl)cinnoline73
44-FluoroH3-(4-fluorophenyl)cinnoline85
5H6-Chloro8-chloro-3-phenylcinnoline65

Synthesis from 4-Chlorocinnoline (B183215) Precursors

A well-established route to Cinnolin-4-ol and its derivatives involves the nucleophilic substitution of a halogen at the C4 position of the cinnoline ring. Specifically, 4-chlorocinnoline serves as a common and reactive precursor. The chloro group at this position is susceptible to displacement by various nucleophiles, including water or hydroxide ions, to yield the corresponding 4-hydroxycinnoline (which exists in tautomeric equilibrium with Cinnolin-4-one).

The hydrolysis of 4-chlorocinnolines is a key transformation. This reaction can be facilitated under acidic or aqueous conditions. For instance, the cyclization of certain ortho-alkynylarenediazonium salts in the presence of hydrochloric acid initially forms 3-substituted-4-chlorocinnolines. researchgate.net These intermediates can subsequently undergo hydrolysis in the aqueous reaction mixture to provide the corresponding 4-hydroxycinnoline derivatives. researchgate.net The presence of water, even in small amounts from the initial diazotization step, can be sufficient to drive this conversion, which is often irreversible due to the subsequent cyclization or stabilization of the resulting 4-hydroxycinnoline. researchgate.net

Table 2: General Transformation via 4-Chlorocinnoline Intermediate This table illustrates the hydrolysis step that converts a 4-chloro intermediate into a 4-hydroxy product.

PrecursorReagents/ConditionsProduct
4-ChlorocinnolineH₂O, Acid (e.g., HCl) or BaseCinnolin-4-ol
3-Alkyl-4-chlorocinnolineAqueous reaction medium following diazotization3-Alkyl-cinnolin-4-ol

Influence of Substituents on Synthetic Pathways and Reaction Yields

The nature and position of substituents on the aromatic ring of the precursors have a profound impact on the course of cinnoline synthesis and the final product yields. researchgate.netinnovativejournal.in Both electronic and steric effects can influence the rate and feasibility of the key cyclization step.

In classical methods like the Neber-Bossel synthesis for 3-hydroxycinnolines, substituents on the starting (2-aminophenyl)hydroxyacetate play a critical role. researchgate.netinnovativejournal.in The cyclization of the intermediate hydrazine (B178648) is markedly affected by the electronic properties of groups on the benzene (B151609) ring. For example, in one documented case, the yield for the unsubstituted compound was 60%, whereas the introduction of a 4-chloro substituent (relative to the reacting side chain) increased the yield to 70%. researchgate.netinnovativejournal.inijariit.com This suggests that electron-withdrawing groups can, in some cases, favor the cyclization process.

Conversely, in other cyclization mechanisms, the rate-determining step may be an electrophilic substitution reaction where a bond is formed between an imine carbon and the aromatic ring. researchgate.net In such cases, the reaction is accelerated by electron-donating substituents on the aromatic ring, as they increase the nucleophilicity of the ring and facilitate the attack. researchgate.net The substituent's position also matters; for instance, the Richter cinnoline synthesis, which involves the diazotization of o-aminoarylpropiolic acids, is sensitive to the substitution pattern on the aryl ring. wikipedia.org

Table 3: Effect of Substituents on Yield in Neber-Bossel Synthesis Comparative data showing the influence of a substituent on the benzene ring. researchgate.netinnovativejournal.in

Precursor SubstituentReactionProductReported Yield (%)
UnsubstitutedNeber-Bossel Synthesis3-hydroxycinnoline60
4-ChloroNeber-Bossel Synthesis3-hydroxy-7-chlorocinnoline70

Advanced Spectroscopic Characterization of Cinnolin 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic connectivity and electronic structure of Cinnolin-4-ol. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed molecular picture can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum of Cinnolin-4(1H)-one is characterized by signals corresponding to the protons of the bicyclic system. The proton attached to the N1 atom typically appears as a broad singlet in the downfield region, often around 11.7-12.0 ppm in aprotic polar solvents like DMSO-d₆, indicative of an acidic N-H proton involved in hydrogen bonding. The protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) resonate in the aromatic region, generally between 7.3 and 8.2 ppm. The H-5 proton is often the most deshielded of the carbocyclic protons due to the anisotropic effect of the adjacent pyridazine (B1198779) ring. The H-3 proton, situated on the pyridazine ring, also gives rise to a distinct signal. Upon formation of the hydrochloride salt, protonation is expected to occur at the N-2 position, leading to a general downfield shift of all proton signals due to the increased electron-withdrawing effect of the positively charged ring system.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides key insights into the carbon framework of Cinnolin-4(1H)-one. The most notable signal is that of the C-4 carbonyl carbon, which typically resonates significantly downfield, in the range of 170-178 ppm, confirming the predominance of the keto-tautomer. ajgreenchem.com The remaining carbon atoms of the bicyclic system produce signals in the aromatic region (approximately 105-150 ppm). For the analogous 2-phenylquinolin-4(1H)-one, the carbonyl carbon (C-4) appears at 176.9 ppm in DMSO-d₆. rsc.org Similar values are anticipated for Cinnolin-4(1H)-one.

Nitrogen-15 (¹⁵N) NMR: The ¹⁵N NMR spectrum is particularly informative for characterizing the nitrogen environment within the cinnoline (B1195905) core. For Cinnolin-4(1H)-one in a DMSO-d₆ solution, two distinct nitrogen signals are observed. The N-1 atom, bearing a proton, resonates at approximately -206.8 ppm, while the pyridine-type N-2 atom shows a signal around -42.4 ppm. This clear distinction provides unambiguous evidence for the Cinnolin-4(1H)-one structure in solution.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹HN1-H11.7 - 12.0Broad singlet, solvent dependent
¹HAromatic C-H7.3 - 8.2Complex multiplet patterns
¹³CC=O (C-4)170 - 178Confirms keto-tautomer
¹³CAromatic C105 - 150Signals for remaining ring carbons
¹⁵NN-1 (N-H)~ -206.8Pyrrole-type nitrogen
¹⁵NN-2~ -42.4Pyridine-type nitrogen

Note: Chemical shifts are referenced to standard TMS (for ¹H and ¹³C) and nitromethane (B149229) (for ¹⁵N) and can vary with solvent and concentration.

The precise chemical shifts of the aromatic protons and their scalar (J) coupling constants are instrumental in assigning the signals to specific protons within the benzene (B151609) ring of the cinnoline system. Protons that are ortho to each other exhibit a larger coupling constant (³JHH, typically 7-9 Hz) compared to meta (⁴JHH, 1-3 Hz) and para (⁵JHH, <1 Hz) couplings. For instance, the H-8 proton often appears as a doublet of doublets due to coupling with H-7 (ortho) and H-6 (meta). Analysis of these coupling patterns allows for the unambiguous assignment of each proton in the carbocyclic ring.

In the case of Cinnolin-4-ol hydrochloride, the protonation at N-2 would induce significant changes in the electronic distribution of the pyridazine ring. This would likely lead to an increase in the magnitude of the coupling constants between protons on the heterocyclic ring, reflecting changes in bond angles and lengths upon protonation.

Mass Spectrometry (MS) Analysis

Mass spectrometry of Cinnolin-4-ol provides valuable information regarding its molecular weight and fragmentation pathways, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of the parent cinnoline molecule is characterized by a prominent molecular ion peak (M⁺). The primary fragmentation pathway involves the retro-Diels-Alder reaction, leading to the expulsion of a neutral nitrogen molecule (N₂), a highly stable fragment. masterorganicchemistry.com This results in a significant fragment ion at [M-28]⁺. This initial loss is often followed by the elimination of acetylene (B1199291) (C₂H₂), producing a fragment at [M-28-26]⁺. masterorganicchemistry.com

For Cinnolin-4(1H)-one, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (146.15 g/mol ). The fragmentation pattern is expected to follow a similar course, with the initial loss of N₂, followed by the loss of other small neutral molecules like CO and C₂H₂ from the remaining ring structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the parent molecule and its fragments.

IonProposed Structure/FragmentExpected m/z
[M]⁺Molecular Ion of Cinnolin-4(1H)-one146
[M-N₂]⁺Loss of Nitrogen118
[M-N₂-CO]⁺Subsequent loss of Carbon Monoxide90
[M-N₂-HCN]⁺Subsequent loss of Hydrogen Cyanide91

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in Cinnolin-4-ol. The spectrum is dominated by features that confirm the Cinnolin-4(1H)-one tautomer. A strong, sharp absorption band is typically observed in the region of 1650-1700 cm⁻¹, which is characteristic of a carbonyl (C=O) stretching vibration within a cyclic amide (a lactam). Additionally, a broad absorption band in the 3200-3400 cm⁻¹ region corresponds to the N-H stretching vibration. The presence of these two features, and the absence of a broad O-H stretch around 3200-3600 cm⁻¹, provides strong evidence for the keto-tautomer.

Other characteristic absorptions include C-H stretching vibrations from the aromatic ring, which appear just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic system, typically found in the 1400-1600 cm⁻¹ region. Upon formation of the hydrochloride salt, the N-H stretching band may broaden and shift, and the C=O stretching frequency may also be altered due to changes in electron density and hydrogen bonding upon protonation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400N-H StretchAmide (Lactam)
> 3000C-H StretchAromatic
1650 - 1700C=O StretchCyclic Amide (Lactam)
1400 - 1600C=C StretchAromatic Ring

Prototropic Tautomerism of Cinnolin 4 Ol: a Detailed Academic Inquiry

Experimental Evidence for the Cinnolin-4(1H)-one Tautomeric Form

Physical and chemical methods have been employed to investigate the tautomeric equilibrium of cinnolin-4-ol. Early studies using ultraviolet (UV) spectroscopy provided initial insights, but more definitive evidence has emerged from nuclear magnetic resonance (NMR) spectroscopy. These experimental approaches consistently indicate that the equilibrium heavily favors the cinnolin-4(1H)-one tautomer.

To further substantiate the findings from direct NMR analysis, comparative studies with "fixed" or "locked" derivatives are crucial. In this methodology, the mobile proton is replaced by a methyl group, preventing tautomerization and locking the molecule into a single form.

For cinnolin-4-ol, two such derivatives are synthesized:

4-Methoxycinnoline : This compound represents the fixed O-methylated lactim form.

1-Methylcinnolin-4(1H)-one : This compound represents the fixed N-methylated lactam form.

By comparing the NMR spectra of cinnolin-4-ol with these two fixed derivatives, a clear correlation is observed. The spectroscopic data (¹H, ¹³C, and ¹⁵N NMR) of cinnolin-4-ol closely match those of 1-methylcinnolin-4(1H)-one, while differing significantly from those of 4-methoxycinnoline. researchgate.net This provides compelling evidence that in solution, the cinnolin-4(1H)-one structure is the overwhelmingly predominant species. researchgate.net

CompoundTautomeric Form RepresentedKey NMR Spectral Feature Comparison
Cinnolin-4-ol Equilibrium SpeciesSpectrum closely resembles that of 1-Methylcinnolin-4(1H)-one.
4-Methoxycinnoline Fixed Lactim (enol-ether)Spectrum shows distinct differences from Cinnolin-4-ol.
1-Methylcinnolin-4(1H)-one Fixed Lactam (amide)Spectrum is highly similar to that of Cinnolin-4-ol.

Theoretical Investigations of Tautomeric Equilibria

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), offer powerful tools for investigating the relative stabilities of tautomers. d-nb.inforesearchgate.net Theoretical studies on cinnoline (B1195905) and related heterocyclic systems consistently show that the lactam form (amide) is energetically more stable than the lactim form (enol). Calculations performed at levels such as B3LYP/6-311++G(d,p) can determine the relative energies of the tautomers in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). d-nb.inforesearchgate.net These computational analyses for molecules with similar structures indicate that the amide tautomer is the more stable form, which aligns with the experimental evidence for cinnolin-4-ol. researchgate.netscispace.com The greater stability of the keto form is often attributed to the higher strength of the carbon-oxygen double bond compared to the carbon-carbon double bond present in the enol form. youtube.com

Impact of Solvent Polarity on Tautomeric Distribution

The position of a tautomeric equilibrium can be significantly influenced by the solvent environment. mdpi.com Generally, an increase in solvent polarity will favor the more polar tautomer. The cinnolin-4(1H)-one (lactam) tautomer, with its amide functionality, is considerably more polar than the cinnolin-4-ol (lactim) form. Consequently, polar solvents are expected to stabilize the lactam form to a greater extent through dipole-dipole interactions and hydrogen bonding. nih.gov

While experimental evidence already shows a strong preference for the lactam form even in a polar solvent like DMSO researchgate.net, theoretical models confirm this trend. Solvation models show that the energy difference between the tautomers can change with the dielectric constant of the medium, but for most hydroxy-substituted nitrogen heterocycles, the lactam form remains the most stable across a wide range of solvents. scispace.comnih.gov

Solvent PropertyEffect on EquilibriumFavored Tautomer
Increasing Polarity Stabilizes the more polar speciesCinnolin-4(1H)-one (Lactam)
Protic Solvents (e.g., water, methanol) Can form hydrogen bonds with both forms, but typically stabilizes the polar lactam more effectivelyCinnolin-4(1H)-one (Lactam)
Aprotic Solvents (e.g., DMSO, acetone) Stabilize the polar lactam via dipole-dipole interactionsCinnolin-4(1H)-one (Lactam)

Influence of Tautomerism on Solid-State Architectures and Chemical Reactivity

The predominance of a single tautomer has profound consequences for the molecule's behavior in the solid state and its chemical reactivity. The existence of even a minor tautomer, however, can act as a native inhibitor during crystallization. nih.gov

Chemical reactivity is also governed by the dominant tautomer. For instance, alkylation reactions of cinnolin-4-ol can lead to different products depending on whether the reaction occurs on the nitrogen or the oxygen atom. The observed preference for N-alkylation in many cases can be rationalized by the greater availability and nucleophilicity of the nitrogen atom in the predominant lactam form. The tautomeric equilibrium is also critical in its role as a proton donor (N-H) or acceptor (C=O), which defines its binding interactions in biological systems and its participation in chemical reactions. wiley-vch.de The occlusion of a minor tautomer as a defect within a crystal can even impact its physical properties, such as its elastic modulus and dissolution rate. nih.gov

Reaction Mechanisms and Chemical Reactivity of Cinnolin 4 Ol Hydrochloride

Nucleophilic Substitution Reactions and Intramolecular Rearrangements

The reactivity of Cinnolin-4-ol towards nucleophiles is centered on the C4 position. However, the hydroxyl group is a poor leaving group, making direct nucleophilic substitution challenging. To facilitate these reactions, the hydroxyl group is typically converted into a more effective leaving group, such as a halide. For instance, the synthesis of 4-chlorocinnoline (B183215) provides a versatile precursor for a variety of nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov

Once activated, the C4 position readily reacts with a range of nucleophiles. This reactivity is analogous to that observed in similar heterocyclic systems like quinolines, where positions 2 and 4 are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org The reaction mechanism proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted by the addition of the nucleophile before being restored upon the departure of the leaving group.

Studies on related quinolinone systems demonstrate that 4-chloro derivatives can react with various nucleophiles, including thiols, hydrazines, and amines, to yield a diverse array of 4-substituted products. mdpi.com For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes substitution with thiourea (B124793) and alkanethiols to produce 4-sulfanyl and 4-alkylthio derivatives, respectively. mdpi.com Similar reactivity is expected for 4-chlorocinnoline, derived from Cinnolin-4-ol.

Currently, specific studies detailing intramolecular rearrangements of Cinnolin-4-ol hydrochloride are not widely documented in the reviewed literature.

Electrophilic Aromatic Substitution Patterns on the Cinnoline (B1195905) Ring System

The cinnoline ring system is composed of an electron-rich benzene (B151609) ring and an electron-deficient pyridazine (B1198779) ring. Consequently, electrophilic aromatic substitution (SEAr) reactions preferentially occur on the benzene portion of the molecule. The general mechanism for SEAr involves two primary steps: the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.comkhanacademy.orgyoutube.com

The regioselectivity of the substitution is directed by the existing substituents. The pyridazine ring acts as a deactivating group, withdrawing electron density from the fused benzene ring. The hydroxyl group at the C4 position is an activating, ortho-, para-directing group. Therefore, electrophilic attack is anticipated to occur at positions 5, 7 (ortho to the fused ring junction and meta to the N1-N2 bridge) and 6, 8 (para and ortho, respectively, to the C4a-C8a bond), with the precise substitution pattern depending on the specific electrophile and reaction conditions.

Beyond substitution on the carbocyclic ring, the nitrogen atoms of the pyridazine ring can also act as sites for electrophilic attack. Protonation and N-oxidation are known to occur, with theoretical calculations and experimental data suggesting a preference for attack at the N2 position.

Reduction Pathways Leading to Dihydrocinnoline (B15445986) Derivatives

The reduction of the cinnoline ring system typically leads to the formation of dihydrocinnoline derivatives. While specific reduction protocols for this compound are not detailed, general methods for the reduction of related N-heterocycles like quinolines are well-established and applicable.

Catalytic hydrogenation is a common and effective method for reducing such aromatic systems. enamine.net Various catalysts, including those based on platinum group metals as well as more accessible cobalt- or nickel-based systems, can be employed. nih.govbohrium.com Depending on the catalyst and reaction conditions (e.g., hydrogen pressure, temperature), selective reduction of either the heterocyclic or the carbocyclic ring can be achieved. rsc.org For instance, certain ruthenium catalysts have been shown to selectively hydrogenate the carbocyclic ring of quinolines to yield 5,6,7,8-tetrahydroquinolines. rsc.org In other cases, the heterocyclic C=N bond is preferentially reduced, leading to 1,2-dihydro derivatives. nih.gov

Chemical reducing agents are also widely used. Sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst or in an alcoholic solvent, is effective for the reduction of C=N bonds in heterocyclic systems. rsc.orgyoutube.comnih.gov The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the C=N bond. youtube.com This pathway, often complemented by a proton source from the solvent, leads to the formation of dihydro derivatives. researchgate.net

Oxidation Reactions of the Cinnoline Moiety

The cinnoline moiety is susceptible to oxidation, primarily at the nitrogen atoms. The presence of lone pairs of electrons on the nitrogen atoms makes them nucleophilic and thus reactive towards oxidizing agents. The most common oxidation reaction for cinnolines is N-oxidation, which typically yields cinnoline N-oxides. Experimental and computational studies have shown that for the parent cinnoline ring, oxidation occurs preferentially at the N2 position.

The antioxidant properties of related 4-hydroxy quinolinone derivatives have also been investigated. scirp.org These studies suggest that the heterocyclic core, particularly with a hydroxyl group, can participate in redox chemistry, helping to terminate oxidative chain reactions by forming stable radicals. scirp.org While not a direct oxidation of the ring, this reactivity highlights the role the cinnoline moiety can play in oxidation-reduction processes.

Kinetic Studies of Reaction Rates and Mechanistic Pathways

Detailed kinetic studies, such as those involving kinetic isotope effects, provide profound insight into reaction mechanisms. For the reactions involving this compound, mechanistic pathways can be inferred from general principles of organic chemistry.

Reaction TypeRate-Determining StepFactors Influencing Rate
Electrophilic Aromatic Substitution (SEAr) Attack of the π-system on the electrophile to form the arenium ion. masterorganicchemistry.com- Substituent Effects: Electron-donating groups increase the rate; electron-withdrawing groups decrease the rate. - Electrophile Strength: A more powerful electrophile reacts faster. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic attack on the carbon atom bearing the leaving group to form the Meisenheimer intermediate.- Leaving Group Ability: A better leaving group (e.g., Cl⁻ > OH⁻) accelerates the reaction. - Nucleophile Strength: A stronger nucleophile generally increases the reaction rate. - Ring Activation: Electron-withdrawing groups on the ring stabilize the intermediate and increase the rate.

This table outlines the generally accepted kinetic principles for the primary reaction types discussed.

Kinetic isotope effect (KIE) studies for the cobalt-catalyzed transfer hydrogenation of quinolines have been used to validate proposed mechanisms. nih.gov For example, comparing the reaction rates using H₃N·BH₃ versus deuterated analogues (H₃N·BD₃, D₃N·BH₃, and D₃N·BD₃) helped to confirm that the transfer of dihydrogen from the ammonia-borane complex is the turnover-determining transition state. nih.gov Similar studies on cinnoline systems would provide valuable mechanistic details.

Investigation and Characterization of Reaction Intermediates

The characterization of transient intermediates is fundamental to understanding reaction mechanisms. The primary reactions of this compound involve distinct, well-characterized types of intermediates.

For electrophilic aromatic substitution, the key intermediate is the arenium ion , also known as a sigma complex. byjus.com This is a resonance-stabilized carbocation formed when the electrophile adds to the benzene ring, temporarily disrupting the aromatic π-system. Its stability is a crucial factor in determining the reaction's regioselectivity and rate.

In nucleophilic aromatic substitution, the reaction proceeds through a Meisenheimer complex . This is a negatively charged intermediate formed by the addition of the nucleophile to the ring carbon bearing the leaving group. The negative charge is delocalized across the ring system, often onto the electronegative nitrogen atoms, which helps to stabilize the complex.

Reduction and oxidation reactions can involve radical intermediates. For instance, some catalytic transfer hydrogenation mechanisms are proposed to proceed through a stepwise transfer of a proton and an electron (H•), involving radical species. nih.gov

Reaction TypeKey IntermediateCharacteristics
Electrophilic Aromatic Substitution (SEAr) Arenium Ion (Sigma Complex) byjus.comPositively charged, sp³-hybridized carbon, resonance-stabilized.
Nucleophilic Aromatic Substitution (SNAr) Meisenheimer ComplexNegatively charged, sp³-hybridized carbon, charge delocalized by resonance.
Catalytic Transfer Hydrogenation Hydride-Proton Species / Radical Intermediates nih.govMay involve metal-hydride complexes and stepwise H⁺/e⁻/H• transfers.

This interactive table summarizes the characteristic intermediates for the main reaction pathways of the cinnoline ring system.

Derivatization and Further Chemical Transformations of Cinnolin 4 Ol Hydrochloride

Regioselective Alkylation Reactions (O-Alkylation versus N-Alkylation)

Cinnolin-4-ol exists in tautomeric equilibrium with cinnolin-4(1H)-one. This ambident nucleophilic character allows for alkylation to occur at either the oxygen atom (O-alkylation) to form 4-alkoxycinnolines or at a nitrogen atom (N-alkylation) to yield N-alkyl-cinnolin-4-ones. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base employed, and the solvent system.

While specific studies on the comprehensive regioselective alkylation of Cinnolin-4-ol are not extensively detailed in the provided search results, principles from analogous heterocyclic systems like quinolin-2(1H)-ones can be extrapolated. For instance, in related systems, the use of sodium hydride in aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often favors N-alkylation. thieme-connect.de Conversely, different conditions might favor O-alkylation. The choice of the alkylating agent, such as methyl iodide or benzyl (B1604629) chloride, can also influence the reaction's outcome. reddit.com

Table 1: Factors Influencing Regioselectivity in Alkylation of Heterocyclic Ketones

FactorCondition Favoring N-AlkylationCondition Favoring O-Alkylation
Base Strong, non-nucleophilic bases (e.g., Sodium Hydride)-
Solvent Polar aprotic solvents (e.g., DMF, THF)-
Alkylating Agent Hard electrophilesSoft electrophiles

Note: This table is based on general principles observed in related heterocyclic systems and requires specific experimental validation for Cinnolin-4-ol.

Acylation and Other Carbonyl-Related Chemical Modifications

The hydroxyl group of Cinnolin-4-ol can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding O-acyl derivatives. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. For example, the synthesis of 4-acetoxyindoles from 2-alkynylanilines proceeds via an oxidative dearomatization followed by a cascade reaction, highlighting a potential route for introducing an acetoxy group onto a heterocyclic scaffold. rsc.org While direct acylation of Cinnolin-4-ol is not explicitly detailed, the general reactivity of hydroxyl groups on heterocyclic systems suggests that such transformations are feasible.

Further modifications of the carbonyl group in the cinnolin-4(1H)-one tautomer can also be envisioned, although specific examples are not provided in the search results.

Construction of Complex Heterocyclic Systems Utilizing the Cinnoline (B1195905) Scaffold

The cinnoline nucleus is a valuable building block for the synthesis of more complex, fused heterocyclic systems. A common strategy involves the conversion of the 4-hydroxyl group into a better leaving group, such as a chlorine atom, to facilitate subsequent nucleophilic substitution reactions.

For instance, treatment of Cinnolin-4-ol with a chlorinating agent like phosphorus oxychloride would yield 4-chlorocinnoline (B183215). This intermediate can then react with various binucleophiles to construct fused rings. A notable example is the reaction of 4-chlorocinnoline derivatives with hydrazine (B178648). This reaction can lead to the formation of pyrazolo[4,3-c]cinnoline derivatives, which are of interest for their potential pharmacological activities. bohrium.comresearchgate.net The initial step is the nucleophilic substitution of the chlorine atom by a hydrazine molecule to form a 4-hydrazinocinnoline intermediate, which can then undergo intramolecular cyclization.

Another important transformation involves the conversion of 4-chlorocinnoline to 4-azidocinnoline, which can then participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition of the azide (B81097) with alkynes (a "click" reaction) would lead to the formation of triazolo-fused cinnoline systems.

Table 2: Synthesis of Fused Heterocyclic Systems from Cinnoline Derivatives

Starting MaterialReagent(s)Fused Heterocyclic System
4-ChlorocinnolineHydrazine hydrate (B1144303)Pyrazolo[4,3-c]cinnoline
4-ChlorocinnolineSodium azide, then an alkyneTriazolo[4,3-c]cinnoline

Functionalization at Specific Ring Positions

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of the cinnoline scaffold allow for the introduction of various functional groups at specific positions. The directing effects of the existing substituents on the ring, including the heterocyclic part, govern the regioselectivity of these reactions.

Studies on the nitration and sulfonation of chloro-substituted 4-hydroxycinnolines have shown that the position of the incoming electrophile is primarily dictated by the 1,2-diaza-grouping within the cinnoline system. rsc.org For example, nitration of chloro-4-hydroxycinnolines with nitric acid can lead to the introduction of a nitro group at various positions on the benzene ring, with the distribution of isomers being influenced by the reaction conditions. rsc.org Similarly, sulfonation can also be achieved, leading to the corresponding sulfonic acid derivatives. rsc.org

Bromination of the cinnoline ring system has also been investigated. For instance, the bromination of benzo[c]cinnoline (B3424390) with bromine in sulfuric acid in the presence of silver sulfate (B86663) results in the formation of 4-bromobenzo[c]cinnoline. rsc.org While this is a related but different cinnoline isomer, it demonstrates the feasibility of halogenating the cinnoline core. The specific conditions for the bromination of Cinnolin-4-ol would need to be determined experimentally, but it is expected that the reaction would proceed at one of the available positions on the carbocyclic ring. nuph.edu.uarsc.org

Table 3: Examples of Functionalization at Specific Ring Positions of Cinnoline Derivatives

ReactionReagent(s)Position of Functionalization
NitrationNitric acidBenzene ring
Sulfonation-Benzene ring
BrominationBromine/Sulfuric acid/Silver sulfateBenzene ring

Cinnolin 4 Ol Hydrochloride As a Strategic Chemical Intermediate in Organic Synthesis

Precursor for Advanced Cinnoline (B1195905) Derivatives and Analogs

Cinnolin-4-ol hydrochloride is a valuable precursor for the synthesis of advanced cinnoline derivatives, primarily through its conversion to 4-chlorocinnoline (B183215). This key intermediate is highly susceptible to nucleophilic substitution and participates in various cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 4-position of the cinnoline core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, are particularly powerful tools for the diversification of the cinnoline scaffold. nih.govrsc.org The Suzuki coupling allows for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl- and 4-heteroarylcinnolines. nih.govosti.govmdpi.com These reactions typically involve the coupling of 4-chlorocinnoline with a boronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination, on the other hand, facilitates the formation of carbon-nitrogen bonds, providing access to a variety of 4-amino- and 4-heteroaminocinnolines. rsc.orgresearchgate.net This reaction involves the coupling of 4-chlorocinnoline with a primary or secondary amine, again catalyzed by a palladium complex.

The ability to introduce a diverse array of substituents at the 4-position of the cinnoline ring system is of significant interest in drug discovery, as it allows for the fine-tuning of the pharmacological properties of these molecules. For instance, certain 4-aminocinnoline-3-carboxamide (B1596795) derivatives have been identified as inhibitors of Bruton's tyrosine kinase (BTK), a target for the treatment of various B-cell malignancies and autoimmune diseases. osti.gov

Table 1: Synthesis of Advanced Cinnoline Derivatives from 4-Chlorocinnoline
Reaction TypeCoupling PartnerCatalyst/LigandBaseProduct
Suzuki CouplingArylboronic AcidPd(PPh₃)₄Na₂CO₃4-Aryl-cinnoline
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃/BINAPNaOtBu4-Amino-cinnoline

Building Block for Diverse Heterocyclic Systems

Beyond the synthesis of simple substituted cinnolines, this compound, via its derivatives, serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest due to their diverse biological activities.

A key strategy involves the introduction of a reactive handle at the 4-position of the cinnoline ring, which can then be used to build an additional heterocyclic ring. For example, 4-chlorocinnoline can be converted to 4-hydrazinylcinnoline (B2833958), a versatile intermediate for the synthesis of fused triazolo- and pyrazolo-cinnolines.

The reaction of 4-hydrazinylcinnoline with various reagents can lead to the formation of different fused systems. For instance, treatment with nitrous acid can lead to the formation of a triazolo ring, resulting in the nih.govresearchgate.netbohrium.comtriazolo[4,3-b]cinnoline ring system. nih.gov Similarly, reaction with β-ketoesters can afford pyrazolones, which can then be cyclized to form pyrazolo[4,3-c]cinnolines. bohrium.comresearchgate.net These fused heterocyclic systems have been investigated for their potential as anti-inflammatory and antibacterial agents. researchgate.netresearchgate.net

The synthesis of these fused systems highlights the utility of the cinnoline core as a scaffold upon which additional rings can be built, leading to a significant increase in molecular complexity and access to novel chemical space.

Table 2: Synthesis of Fused Heterocyclic Systems from Cinnoline Derivatives
Cinnoline PrecursorReagentFused Heterocyclic System
4-HydrazinylcinnolineNitrous Acid nih.govresearchgate.netbohrium.comTriazolo[4,3-b]cinnoline
4-Hydrazinylcinnolineβ-KetoesterPyrazolo[4,3-c]cinnoline

Synthetic Utility in Multi-step Organic Transformations

The strategic importance of this compound is further underscored by its application in multi-step organic transformations aimed at the synthesis of complex, biologically active molecules. In these synthetic campaigns, the cinnoline moiety often serves as a central scaffold that is elaborated through a series of carefully planned reactions.

An illustrative example is the synthesis of pyrazolo[4,3-c]cinnoline derivatives, which have shown promise as anti-inflammatory and antibacterial agents. researchgate.netresearchgate.net The synthesis of these compounds can be viewed as a multi-step process that begins with the conversion of a substituted aniline (B41778) to a cinnolin-4-one. This is followed by chlorination to afford the corresponding 4-chlorocinnoline. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields the key 4-hydrazinylcinnoline intermediate. This intermediate is then cyclized with a suitable partner, such as a β-ketoester, to construct the fused pyrazole (B372694) ring, ultimately affording the target pyrazolo[4,3-c]cinnoline.

This multi-step approach allows for the systematic construction of the target molecule, with each step building upon the previous one. The cinnoline core, derived from Cinnolin-4-ol, provides the foundational structure that is then functionalized and elaborated to achieve the desired molecular architecture and biological activity. The development of such multi-step synthetic routes is crucial for accessing novel and complex chemical entities with potential therapeutic applications. For instance, analogues of the Respiratory Syncytial Virus (RSV) non-nucleoside inhibitor JNJ-8003, which features a cinnoline core, have been synthesized through multi-step sequences. researchgate.net

Computational Chemistry Investigations of Cinnolin 4 Ol Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for studying molecules like cinnolin-4-ol, offering a balance between accuracy and computational cost. DFT analyses for cinnoline (B1195905) derivatives typically employ functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to ensure reliable predictions of their properties. nih.gov

Electronic Structure and Molecular Geometry Optimizations

DFT calculations are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. For heterocyclic compounds like cinnoline, DFT accurately predicts bond lengths, bond angles, and dihedral angles. nih.govunibo.it

These geometric parameters are crucial for understanding the molecule's stability and reactivity. The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated. This information helps in identifying the most reactive sites within the molecule. For instance, studies on related quinoline (B57606) derivatives have successfully used DFT to correlate theoretical calculations with experimental results, confirming the consistency of the computational models. researchgate.netrsc.org

Table 1: Representative Optimized Geometrical Parameters for a Cinnoline Scaffold (DFT/B3LYP)

Parameter Bond/Angle Calculated Value
Bond Length C-C (aromatic) ~1.40 Å
Bond Length C-N ~1.34 Å
Bond Length N-N ~1.28 Å
Bond Length C=O ~1.25 Å
Bond Angle C-N-C ~118°
Bond Angle N-N-C ~120°

Note: These are generalized values for a cinnoline-type scaffold based on computational studies of related heterocyclic systems. Actual values for Cinnolin-4-ol hydrochloride may vary.

Prediction of Transition States and Activation Energies for Chemical Reactions

A significant application of DFT is the mapping of reaction pathways and the identification of transition states. A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, corresponding to the energy barrier that must be overcome for a reaction to occur. nih.gov By locating the transition state structure, DFT can be used to calculate the activation energy (Ea), which is a critical parameter for determining the rate of a chemical reaction. nih.gov

For reactions involving cinnoline derivatives, such as their synthesis via cyclization or subsequent functionalization, DFT can model the entire reaction mechanism. researchgate.netuobaghdad.edu.iq This involves identifying reactants, intermediates, transition states, and products. The calculated activation energies help in understanding reaction feasibility and kinetics, providing insights that can guide the optimization of synthetic routes. researchgate.net Although specific studies on this compound are not prevalent, the methodology remains a standard and powerful approach for investigating its potential chemical transformations. nih.govresearchgate.net

Topological Analysis of Electron Density Distribution (e.g., Bader's Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's theory, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. This approach partitions a molecule into atomic basins based on the topology of its electron density. Critical points in the electron density, known as bond critical points (BCPs), are located between interacting atoms.

The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond.

Covalent Bonds: Characterized by high ρ values and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density between the nuclei.

Weak/Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals forces): Exhibit low ρ values and a positive Laplacian (∇²ρ > 0), indicating depletion of electron density at the BCP.

This analysis can be applied to this compound to precisely define the covalent character of its ring structure and to identify and characterize any intramolecular non-covalent interactions that contribute to its conformational stability.

Table 2: Typical QTAIM Parameters for Bonds in Heterocyclic Compounds

Bond Type Electron Density (ρ) (a.u.) Laplacian (∇²ρ) (a.u.) Nature of Interaction
C-C > 0.25 < 0 Shared (Covalent)
C-N > 0.30 < 0 Polar Covalent
O-H···Cl (H-bond) 0.01 - 0.04 > 0 Closed-Shell (Hydrogen Bond)

Note: Values are representative and serve to illustrate the application of Bader's theory.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and dynamic behavior in different environments, such as in solution.

By simulating the molecule for nanoseconds or longer, researchers can explore the different shapes (conformations) it can adopt and determine their relative stabilities. Key parameters are often analyzed from the simulation trajectory:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the molecule over time, indicating its structural stability. A stable simulation is characterized by a plateauing RMSD value.

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. Changes in Rg can signify conformational shifts or unfolding/folding events.

These simulations are essential for understanding how the molecule behaves in a dynamic, solvated state, which is more representative of its condition in biological systems than a static, in-vacuo model.

Molecular Orbital (MO) Calculations for Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Calculations, often performed within the DFT framework, determine the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The characteristics of these frontier orbitals are crucial for understanding a molecule's electronic properties and reactivity: nih.gov

HOMO: The outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons. Molecules with higher E_HOMO are better electron donors.

LUMO: The innermost orbital without electrons. Its energy level (E_LUMO) relates to the ability to accept electrons. Molecules with lower E_LUMO are better electron acceptors.

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO. A small energy gap implies that the molecule is more easily excitable and generally more reactive. researchgate.net

These parameters are used to calculate global reactivity descriptors that quantify the chemical reactivity and stability of the molecule. uobaghdad.edu.iq

Table 3: Representative Molecular Orbital Properties for a Cinnoline Derivative

Property Symbol Typical Value (eV) Implication
Highest Occupied Molecular Orbital Energy E_HOMO -6.5 to -5.5 Electron-donating capacity
Lowest Unoccupied Molecular Orbital Energy E_LUMO -2.0 to -1.0 Electron-accepting capacity
HOMO-LUMO Energy Gap ΔE 4.0 to 5.0 Chemical reactivity and kinetic stability

Note: These values are illustrative for heterocyclic systems and can be calculated using DFT methods.

Molecular Docking Studies of Cinnolin-4(1H)-one Scaffolds with Chemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The Cinnolin-4(1H)-one scaffold, the core of Cinnolin-4-ol, has been the subject of numerous docking studies against various protein targets implicated in diseases. uobaghdad.edu.iq These studies aim to predict the binding affinity (often expressed as a docking score or binding energy) and to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. rsc.org

Research has shown that cinnoline derivatives can be designed to inhibit a range of important enzymes. For example, derivatives have been docked into the active sites of:

Bruton's tyrosine kinase (BTK): A target for treating B-cell malignancies and inflammatory diseases.

Protein Tyrosine Phosphatases (PTP1B/TC-PTP): Targets for metabolic disorders.

Phosphoinositide 3-kinases (PI3Ks): Targets in cancer therapy. nih.gov

Human Neutrophil Elastase (HNE): A target for inflammatory conditions.

These computational studies are vital for structure-activity relationship (SAR) analysis, providing a rationale for the observed biological activities of different derivatives and guiding the design of more potent and selective inhibitors.

Table 4: Examples of Molecular Docking Targets for Cinnoline-based Scaffolds

Cinnoline Derivative Class Protein Target Disease Area Key Finding
Cinnoline Analogues Bruton's tyrosine kinase (BTK) B-cell Malignancies Identification of key interactions for reversible inhibition.
4-Aminocinnoline-3-carboxamides Bruton's tyrosine kinase (BTK) Arthritis Fragment-based screening identified a cinnoline core that led to potent inhibitors. uobaghdad.edu.iq
3-(Hydroxymethyl)cinnolin-4(1H)-ones PTP1B / TC-PTP Metabolic Disorders In silico modeling corroborated dual affinity for both enzymes.
General Cinnoline Derivatives Phosphoinositide 3-Kinases (PI3Ks) Cancer Discovery of derivatives with nanomolar inhibitory activities. nih.gov

Supramolecular Chemistry of Cinnolin 4 Ol Hydrochloride Systems

Principles of Non-Covalent Interactions in Cinnoline (B1195905) Assemblies

The formation and stability of supramolecular assemblies involving cinnoline derivatives are governed by a delicate interplay of various non-covalent interactions. These interactions, though individually weaker than covalent bonds, collectively dictate the three-dimensional architecture and properties of the resulting supramolecular structures. The primary non-covalent forces at play in cinnoline assemblies include hydrogen bonding, π-π stacking, and van der Waals forces.

π-π Stacking: The aromatic nature of the bicyclic cinnoline ring system makes it highly susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, cinnoline molecules often arrange in parallel or offset face-to-face orientations to maximize these stabilizing interactions, with typical centroid-centroid distances in the range of 3.3 to 3.8 Å clockss.org. These stacking interactions contribute significantly to the thermodynamic stability of the crystal lattice and can influence the electronic and photophysical properties of the material nih.gov. In crystal structures of related N-heterocycles like quinolines, π-π stacking is a frequently observed packing feature, often linking molecules into one-dimensional columns or two-dimensional layers researchgate.netresearchgate.net.

Interaction TypeParticipating Groups in Cinnolin-4-ol HydrochlorideTypical Distance/GeometryRole in Assembly
Hydrogen Bonding (Donor-Acceptor)N⁺-H···Cl⁻, O-H···Cl⁻, N⁺-H···O, O-H···N1.5 - 2.5 Å (H···A distance), ~180° anglePrimary directional force, forms robust networks
π-π StackingCinnoline aromatic rings3.3 - 3.8 Å (centroid-centroid)Stabilizes crystal packing, influences electronic properties
Van der Waals ForcesAll atomsContact distance dependent on van der Waals radiiContributes to overall cohesive energy
C-H···π InteractionsAromatic C-H bonds and adjacent cinnoline π-system~2.5 - 3.0 Å (H to ring centroid)Provides additional stabilization and directionality

Self-Assembly Strategies for Cinnoline-Based Supramolecules

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. For cinnoline-based systems, this process is driven by the non-covalent interactions detailed previously. The molecular structure of the cinnoline derivative itself contains the "program" for the final supramolecular architecture.

A primary strategy in the self-assembly of this compound involves leveraging the strong and directional hydrogen bonds. The presence of multiple donor and acceptor sites allows for the formation of predictable supramolecular synthons—structural units formed by intermolecular interactions. For example, a common synthon could be a chain of alternating cations and anions linked by N-H···Cl⁻ hydrogen bonds. These primary chains can then be further organized into 2D sheets or 3D networks through weaker interactions like O-H···Cl⁻ bonds and π-π stacking of the cinnoline rings.

Crystal engineering principles are central to designing these assemblies. By modifying the substituents on the cinnoline ring, one can tune the steric and electronic properties of the molecule, thereby influencing which non-covalent interactions dominate and what kind of structure is formed. For instance, introducing bulky substituents might hinder dense packing and favor more open, porous structures, while adding other hydrogen-bonding groups could introduce new synthons and lead to more complex networks. The crystallization conditions, such as solvent and temperature, also play a critical role, as they can influence the kinetics and thermodynamics of the assembly process, potentially leading to different polymorphic forms with distinct supramolecular arrangements.

Molecular Recognition and Host-Guest Chemistry with Cinnoline Scaffolds

Molecular recognition is the specific binding of a substrate (guest) to a complementary receptor (host). The cinnoline scaffold, with its defined shape, distribution of electrostatic potential, and array of functional groups, is a promising candidate for the development of hosts in host-guest chemistry.

The nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors or metal coordination sites, while functional groups like the hydroxyl group in Cinnolin-4-ol can act as hydrogen bond donors. This dual functionality allows for the recognition of guest molecules that have complementary hydrogen bonding patterns. For example, the cinnoline scaffold could potentially bind to small organic molecules like carboxylic acids or amides through a combination of hydrogen bonding and π-π stacking interactions.

While specific host-guest complexes involving this compound are not extensively documented in the literature, the broader class of cinnoline derivatives has been explored in contexts that rely on molecular recognition. The wide range of biological activities reported for cinnoline derivatives, such as antibacterial, antifungal, and anticancer effects, inherently stems from the specific recognition and binding of these molecules to biological targets like enzymes or receptors nih.govnih.govpnrjournal.com. This demonstrates the capability of the cinnoline scaffold to engage in highly specific intermolecular interactions. Furthermore, the principles of molecular recognition are key to applications in chemical sensing, where a host molecule is designed to selectively bind a target analyte, leading to a measurable signal tamu.edu.

Design of Functional Supramolecular Materials Incorporating Cinnoline Derivatives

The ability of cinnoline derivatives to self-assemble into ordered supramolecular structures opens the door to the design of new functional materials with tailored properties. By controlling the arrangement of molecules at the supramolecular level, it is possible to create materials with specific optical, electronic, or chemical functionalities.

One area of application is in the development of organic electronics and photophysical materials . The π-π stacking of cinnoline rings can facilitate charge transport or energy transfer, which are key processes in organic semiconductors and light-emitting materials researchgate.net. By modifying the substituents on the cinnoline core, the electronic properties (e.g., HOMO/LUMO energy levels) can be tuned to optimize performance for specific applications. For example, novel poly(arylene ethynylene)s containing a cinnoline core have been synthesized, and their fluorescence was found to be highly sensitive to quenching by palladium ions, demonstrating their potential as optical sensors researchgate.net.

Another promising direction is the use of cinnoline derivatives as building blocks for metal-organic frameworks (MOFs) or coordination polymers . The nitrogen atoms in the cinnoline ring are excellent coordination sites for metal ions. By combining cinnoline-based ligands with metal nodes, it is possible to construct porous, crystalline materials. These materials can be designed to have cavities of specific sizes and chemical environments, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. Although research in this area is emerging, related N-heterocyclic ligands like quinolines have been successfully used to create functional MOFs for sensing and catalysis rsc.org.

Finally, the principles of host-guest chemistry can be applied to design cinnoline-based sensors . A supramolecular assembly incorporating a cinnoline host could be designed to selectively bind a specific guest molecule (analyte). This binding event could trigger a change in the material's properties, such as its color or fluorescence, providing a detectable signal for the presence of the analyte tamu.eduresearchgate.net.

Material TypeKey Cinnoline FeatureGoverning InteractionsPotential ApplicationsExample/Concept
Organic ElectronicsAromatic π-systemπ-π stackingSemiconductors, OLEDsOrdered stacks of cinnoline rings facilitating charge transport.
Chemical SensorsFunctionalized scaffoldHost-guest interactions, H-bondingIon or molecule detectionCinnoline-containing polymers showing fluorescence quenching upon binding Pd²⁺ ions. researchgate.net
Metal-Organic Frameworks (MOFs)Nitrogen coordination sitesMetal-ligand coordination, H-bondingGas storage, catalysis, separationCinnoline-dicarboxylate ligands linking metal clusters to form porous networks.
Luminescent MaterialsExtended conjugationπ-π stacking, crystal packingSolid-state lighting, displaysControl over crystal packing to prevent aggregation-caused quenching and enhance emission.

Q & A

Q. What are the recommended synthetic routes for preparing cinnolin-4-ol hydrochloride with high purity?

this compound is typically synthesized via chlorination of cinnolin-4-ol followed by acidification with hydrochloric acid. Key steps include:

  • Reagent optimization : Use stoichiometric HCl (1:1 molar ratio) to minimize side reactions .
  • Temperature control : Maintain temperatures below 40°C during acidification to prevent decomposition .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. How should researchers characterize the structural identity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for cinnoline protons) and chloride counterion integration .
  • Mass spectrometry : Molecular ion peak at m/z 201.05 (C8_8H6_6Cl2_2N2+_2^+) .
  • Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages (tolerance ≤0.3%) .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of cinnolin-4-ol derivatives be resolved?

Address discrepancies through:

  • Dose-response studies : Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-ATP in kinase assays) to quantify target affinity .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50_{50}, Kd_d) and adjust for assay variability (e.g., cell line differences) .

Q. What experimental design strategies optimize stability studies of this compound under physiological conditions?

  • pH stability profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS .
  • Oxidative stress testing : Expose to H2_2O2_2 (0.1–1 mM) to simulate in vivo oxidative environments .
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics and identify shelf-life thresholds (e.g., t90_{90}) .

Methodological Considerations

Q. How to validate analytical methods for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : R2^2 ≥0.998 over 50–150% of expected concentration range .
  • Accuracy : Spike recovery rates of 98–102% in plasma or tissue homogenates .
  • Precision : Intraday/interday CV ≤2% for replicate analyses .

Q. What computational approaches predict structure-activity relationships (SAR) for cinnolin-4-ol derivatives?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to rank binding affinities .
  • QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data via partial least squares regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.